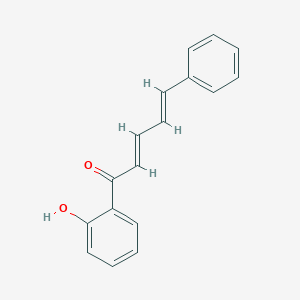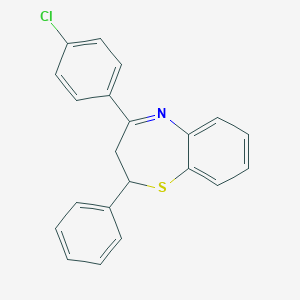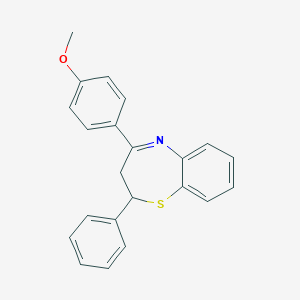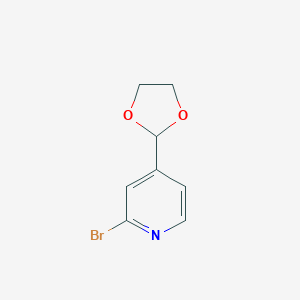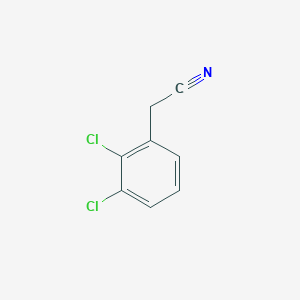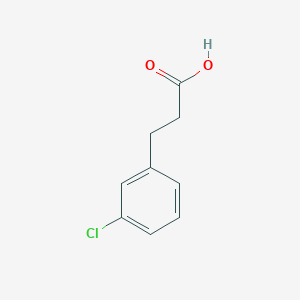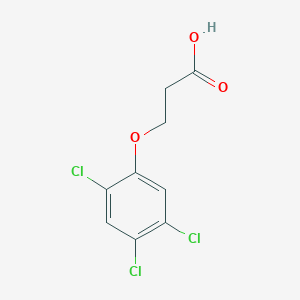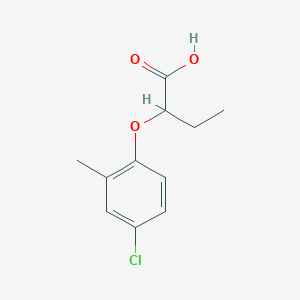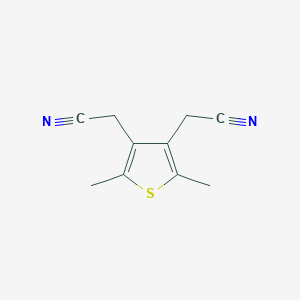
3,4-Thiophenediacetonitrile, 2,5-dimethyl-
概要
説明
3,4-Thiophenediacetonitrile, 2,5-dimethyl- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a derivative of thiophene, which is a heterocyclic aromatic compound. The presence of two nitrile groups in 3,4-Thiophenediacetonitrile, 2,5-dimethyl- makes it a potential candidate for various applications in the field of organic synthesis, medicinal chemistry, and material science.
作用機序
The mechanism of action of 3,4-Thiophenediacetonitrile, 2,5-dimethyl- is not fully understood. However, it has been suggested that the compound exerts its biological activity through the inhibition of various enzymes and proteins involved in cell proliferation and survival.
生化学的および生理学的効果
Studies have shown that 3,4-Thiophenediacetonitrile, 2,5-dimethyl- can induce apoptosis (programmed cell death) in cancer cells. The compound has also been found to inhibit the growth and proliferation of various microorganisms such as bacteria and fungi. In addition, it has been shown to possess antioxidant activity, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 3,4-Thiophenediacetonitrile, 2,5-dimethyl- in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and can be obtained in good yield. However, one of the limitations is that the compound is highly toxic and requires special handling and disposal procedures.
将来の方向性
There are several future directions for the research on 3,4-Thiophenediacetonitrile, 2,5-dimethyl-. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the compound can be studied for its potential use in the development of new materials with unique properties.
科学的研究の応用
3,4-Thiophenediacetonitrile, 2,5-dimethyl- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines. The compound has also been found to possess antimicrobial and antifungal properties. In addition, it has been studied for its potential use in the synthesis of new materials such as conducting polymers and liquid crystals.
特性
CAS番号 |
35147-97-8 |
|---|---|
製品名 |
3,4-Thiophenediacetonitrile, 2,5-dimethyl- |
分子式 |
C10H10N2S |
分子量 |
190.27 g/mol |
IUPAC名 |
2-[4-(cyanomethyl)-2,5-dimethylthiophen-3-yl]acetonitrile |
InChI |
InChI=1S/C10H10N2S/c1-7-9(3-5-11)10(4-6-12)8(2)13-7/h3-4H2,1-2H3 |
InChIキー |
XUFAENUEWAOKLR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)C)CC#N)CC#N |
正規SMILES |
CC1=C(C(=C(S1)C)CC#N)CC#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

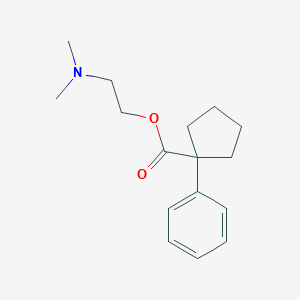
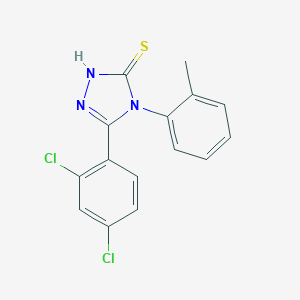
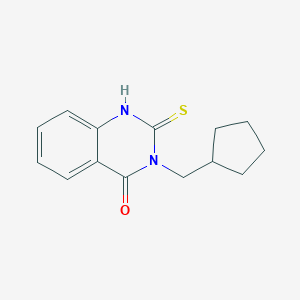
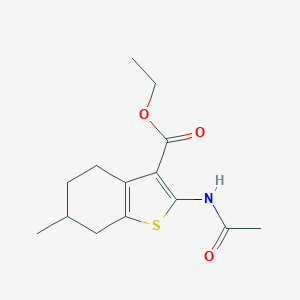
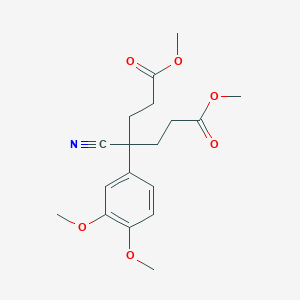
![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)
